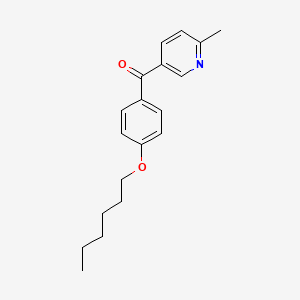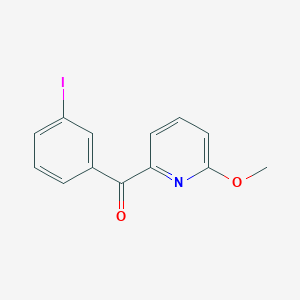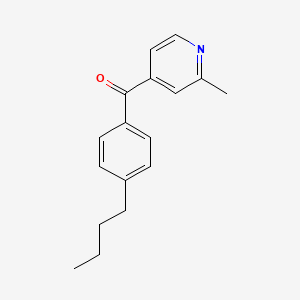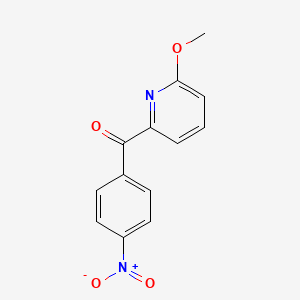
5-(4-Hexyloxybenzoyl)-2-methylpyridine
Descripción general
Descripción
5-(4-Hexyloxybenzoyl)-2-methylpyridine is a chemical compound belonging to the family of pyridine derivatives. It is characterized by its yellow crystalline powder form and solubility in organic solvents such as ethanol and chloroform
Métodos De Preparación
The synthesis of 5-(4-Hexyloxybenzoyl)-2-methylpyridine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-hexyloxybenzoyl chloride and 2-methylpyridine.
Reaction Conditions: The reaction between 4-hexyloxybenzoyl chloride and 2-methylpyridine is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the reaction.
Industrial Production: Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques.
Análisis De Reacciones Químicas
5-(4-Hexyloxybenzoyl)-2-methylpyridine undergoes various chemical reactions, including:
Oxidation: The benzylic position of the compound can be oxidized using reagents such as potassium permanganate (KMnO4) under acidic conditions, leading to the formation of benzoic acids.
Reduction: Reduction reactions can convert electron-withdrawing groups into electron-donating groups, altering the compound’s reactivity.
Substitution: Electrophilic substitution reactions, such as nitration and Friedel-Crafts acylation, introduce substituents on the aromatic ring, affecting the compound’s electronic properties.
Aplicaciones Científicas De Investigación
5-(4-Hexyloxybenzoyl)-2-methylpyridine has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound’s structural properties make it a candidate for studying interactions with biological macromolecules.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-(4-Hexyloxybenzoyl)-2-methylpyridine involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can bind to specific receptors or enzymes, modulating their activity.
Pathways: It may influence signaling pathways, leading to changes in cellular processes and functions.
Comparación Con Compuestos Similares
5-(4-Hexyloxybenzoyl)-2-methylpyridine can be compared with other pyridine derivatives:
Similar Compounds: Examples include 2-(4-Hexyloxybenzoyl)-5-methylpyridine and 2-Chloro-5-(4-hexyloxybenzoyl)pyridine.
Uniqueness: The presence of the hexyloxybenzoyl group and the specific positioning of the methyl group confer unique electronic and steric properties, distinguishing it from other similar compounds.
Propiedades
IUPAC Name |
(4-hexoxyphenyl)-(6-methylpyridin-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2/c1-3-4-5-6-13-22-18-11-9-16(10-12-18)19(21)17-8-7-15(2)20-14-17/h7-12,14H,3-6,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEDGOQFASCMYDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)C(=O)C2=CN=C(C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















